

# Unlocking New Potential in Drug Design: Sulfoximines as Bioisosteres for Sulfones

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## Compound of Interest

Compound Name: **Sulfoximine**

Cat. No.: **B086345**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties is a cornerstone of modern drug design. In this context, the **sulfoximine** moiety has emerged as a promising bioisostere for the commonly employed sulfone group.<sup>[1][2][3][4][5]</sup> This document provides detailed application notes on the rationale for this bioisosteric replacement, supported by comparative data, and offers comprehensive protocols for the synthesis and evaluation of **sulfoximine**-containing compounds.

## Introduction: The Rationale for Sulfoximine Bioisosterism

Sulfones are prevalent in many approved drugs due to their chemical stability and ability to act as hydrogen bond acceptors. However, their high polarity can sometimes lead to poor solubility and limited permeability. **Sulfoximines**, as mono-aza analogues of sulfones, offer a unique combination of properties that can address these limitations.<sup>[1][3][4][5]</sup>

The key advantages of using **sulfoximines** as sulfone bioisosteres include:

- Enhanced Polarity and Solubility: The **sulfoximine** group is generally more polar and can lead to improved aqueous solubility compared to the corresponding sulfone.<sup>[3][6][7]</sup>

- Additional Vector for Interaction: The nitrogen atom in the **sulfoximine** moiety provides an additional vector for substitution ( $R^3$ ), allowing for fine-tuning of molecular properties and potential for new interactions with the biological target.[5][7][8]
- Hydrogen Bonding Capabilities: N-unsubstituted (NH) **sulfoximines** can act as both hydrogen bond donors and acceptors, offering unique interaction patterns compared to sulfones, which are only hydrogen bond acceptors.[3][5]
- Improved Metabolic Stability: In several cases, the replacement of a sulfone with a **sulfoximine** has resulted in improved metabolic stability.[6][7][9]
- Stereochemistry: The sulfur atom in a **sulfoximine** is a stereocenter, which can be exploited to optimize target engagement and selectivity.[10]

## Comparative Physicochemical and In Vitro Data

The decision to employ a **sulfoximine** bioisostere should be data-driven. The following tables summarize comparative data from published studies where sulfones or other functional groups were replaced with **sulfoximines** in known drug molecules or clinical candidates.

Table 1: Comparison of Physicochemical Properties

Parent Compound	Analogue	Modification	logD (pH 7.4/7.5)	Aqueous Solubility (mg/L)
Imatinib	Analogue 8	Amine to Sulfoximine	1.9	-
Vardenafil	Analogue 29	Sulfone to Sulfoximine	2.6 vs 2.0	220 vs 52 (at pH 6.5)[9]
AT7519	Analogue 15	Amine to Sulfoximine	1.3 vs 1.6	1524 vs 52[9]
RORy Lead	Compound 31	Alcohol to Sulfoximine	5.9 vs 4.6 (at pH 6.5)	-

Table 2: Comparison of In Vitro Pharmacokinetic Properties

Parent Compound	Analogue	Modification	Metabolic Stability (Predicted)		Cell Permeability (Papp A → B, nm/s) & Efflux Ratio
			Blood Clearance, CLb, L h <sup>-1</sup> kg <sup>-1</sup> )	kg <sup>-1</sup> )	
Imatinib	Analogue 8	Amine to Sulfoximine	Rat Hepatocytes: 2.3 vs 1.9; Human Liver Microsomes: 0.48 vs 0.34[9]		-
Palbociclib	Analogue 23	Amine to Sulfoximine	Rat Hepatocytes: 1.3 vs 1.1; Human Liver Microsomes: Similar trend[9]	70 (Efflux: 2.6) vs 25 (Efflux: 9.1)[9]	
AT7519	Analogue 15	Amine to Sulfoximine	Rat Hepatocytes: 1.7 vs 0.06; Human Liver Microsomes: 0.24 vs 0.06[9]		-

## Experimental Protocols

This section provides detailed protocols for the synthesis of **sulfoximines** and for key in vitro assays to evaluate their drug-like properties.

## Synthesis of Sulfoximines

Recent advances have made the synthesis of **sulfoximines** more accessible.[8] One common method is the NH transfer to sulfoxides.

### Protocol 3.1.1: Synthesis of NH-Sulfoximines from Sulfoxides via Hypervalent Iodine-Mediated NH Transfer[8]

#### Materials:

- Sulfoxide starting material
- Ammonium carbamate ( $\text{NH}_2\text{COONH}_4$ )
- Iodobenzene diacetate ( $\text{PhI}(\text{OAc})_2$ )
- Rhodium(II) acetate dimer ( $[\text{Rh}_2(\text{OAc})_4]$ )
- Dichloromethane (DCM) or Methanol (MeOH) as solvent
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- To a solution of the sulfoxide (1.0 equiv) in the chosen solvent (e.g., DCM or MeOH), add ammonium carbamate (2.0-3.0 equiv).
- Add iodobenzene diacetate (1.1-1.5 equiv) and the rhodium(II) acetate dimer catalyst (1-2 mol%).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction by adding saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  solution and stir for 10 minutes.

- Extract the aqueous layer with DCM (3 x volume).
- Wash the combined organic layers with saturated aqueous  $\text{NaHCO}_3$  and then with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired **NH-sulfoximine**.

Protocol 3.1.2: N-Acylation of **Sulfoximines**[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- **NH-Sulfoximine**
- Aryl iodide
- Molybdenum hexacarbonyl ( $\text{Mo}(\text{CO})_6$ )
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- 1,4-Dioxane (anhydrous)
- Silica gel for column chromatography

Procedure:

- In a reaction vessel, combine the **NH-sulfoximine** (1.0 equiv), aryl iodide (1.25 equiv), molybdenum hexacarbonyl (1.0 equiv), and DABCO (1.0 equiv).
- Add anhydrous 1,4-dioxane.
- Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.

- Purify the residue by silica gel column chromatography to obtain the N-acylated sulfoximine.

## Physicochemical Property Determination

Protocol 3.2.1: Determination of logP and logD by Shake Flask Method[14][15]

Materials:

- Test compound
- n-Octanol (pre-saturated with water or PBS)
- Water or Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
- HPLC system with a suitable column and detector
- Vortex mixer
- Centrifuge

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
- Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water/PBS (e.g., 1:1 v/v). The final concentration of the test compound should be within the linear range of the analytical method.
- Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough partitioning.
- Centrifuge the mixture to achieve complete phase separation.
- Carefully collect an aliquot from both the n-octanol and the aqueous phase.
- Determine the concentration of the compound in each phase by a validated HPLC method.

- Calculate logP (using water) or logD (using PBS pH 7.4) using the formula:  $\log P$  or  $\log D = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$ .

Protocol 3.2.2: Determination of pKa by UV-Vis Spectrophotometry[14][15]

Materials:

- Test compound
- A series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13)
- 96-well UV-transparent microtiter plate
- UV-Vis spectrophotometer plate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In the wells of the 96-well plate, add the series of aqueous buffers.
- Add a small, constant amount of the test compound stock solution to each well.
- Measure the UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well.
- Plot the absorbance at a specific wavelength (where the absorbance changes with ionization) against the pH of the buffer.
- The pKa is determined from the inflection point of the resulting sigmoidal curve.

## In Vitro ADME Assays

Protocol 3.3.1: Metabolic Stability Assay using Liver Microsomes[16][17][18][19][20]

Materials:

- Test compound
- Pooled human or rat liver microsomes

- NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile or methanol (for reaction termination)
- LC-MS/MS system for analysis

**Procedure:**

- Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1  $\mu$ M) in phosphate buffer.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
- Calculate the in vitro half-life ( $t^{1/2}$ ) and intrinsic clearance (CLint).

**Protocol 3.3.2: Caco-2 Cell Permeability Assay**[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)**Materials:**

- Caco-2 cells
- Transwell® inserts (e.g., 12- or 24-well plates)

- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
- Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
- Test compound and control compounds (e.g., a high permeability marker like propranolol and a low permeability marker like atenolol)
- LC-MS/MS system for analysis

**Procedure:**

- Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- For the apical-to-basolateral (A → B) permeability assessment, add the test compound in transport buffer to the apical (upper) chamber.
- At specified time points, collect samples from the basolateral (lower) chamber.
- For the basolateral-to-apical (B → A) permeability assessment (to determine efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.
- Quantify the concentration of the compound in the collected samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B → A / Papp A → B).

**Protocol 3.3.3: hERG Channel Inhibition Assay (Automated Patch Clamp)[26][27][28][29][30]****Materials:**

- HEK293 cells stably expressing the hERG channel
- Automated patch clamp system (e.g., QPatch, SyncroPatch)

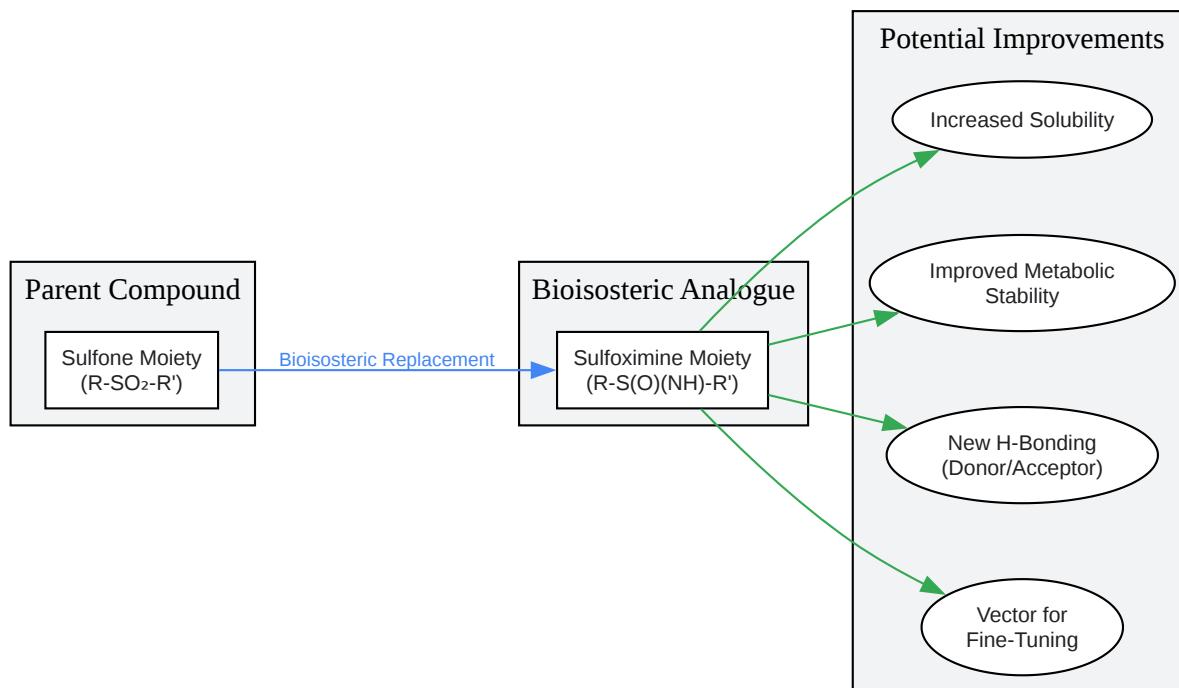
- Extracellular and intracellular solutions for electrophysiology
- Test compound and a known hERG inhibitor (e.g., E-4031) as a positive control

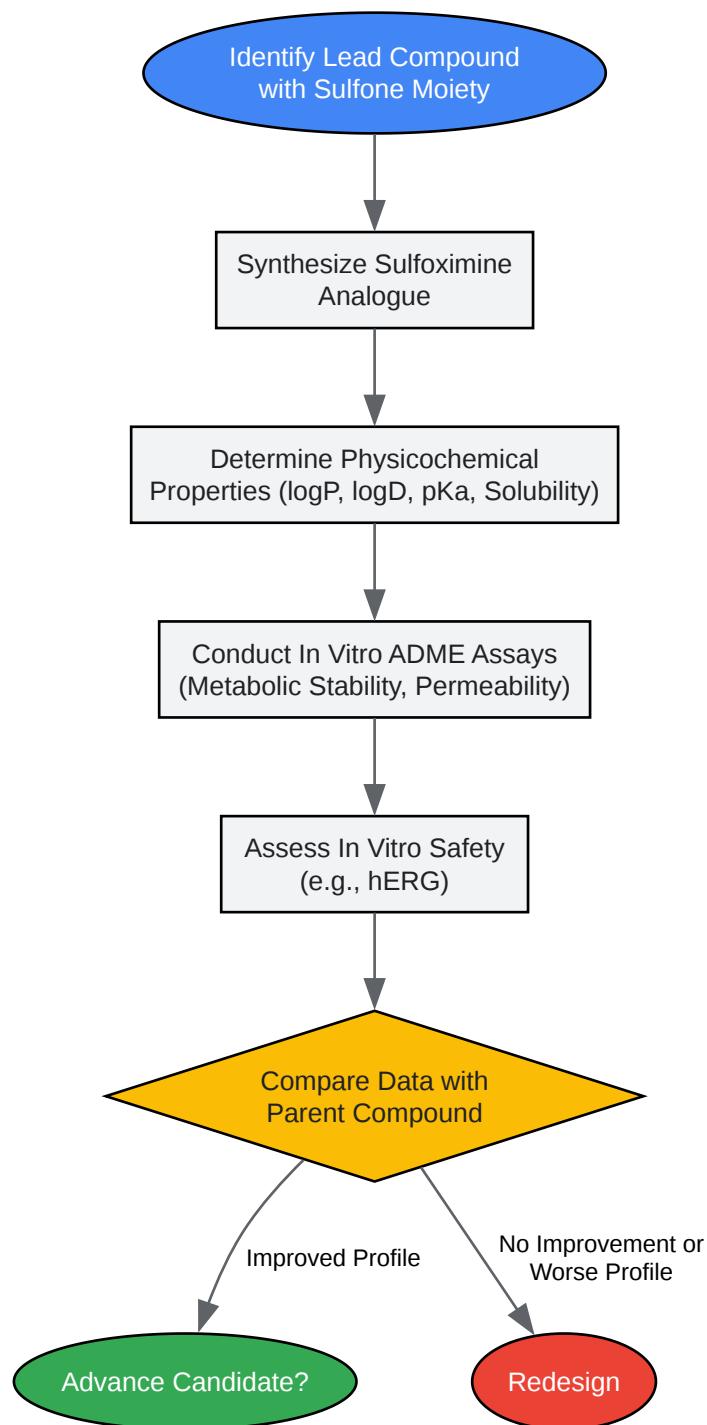
**Procedure:**

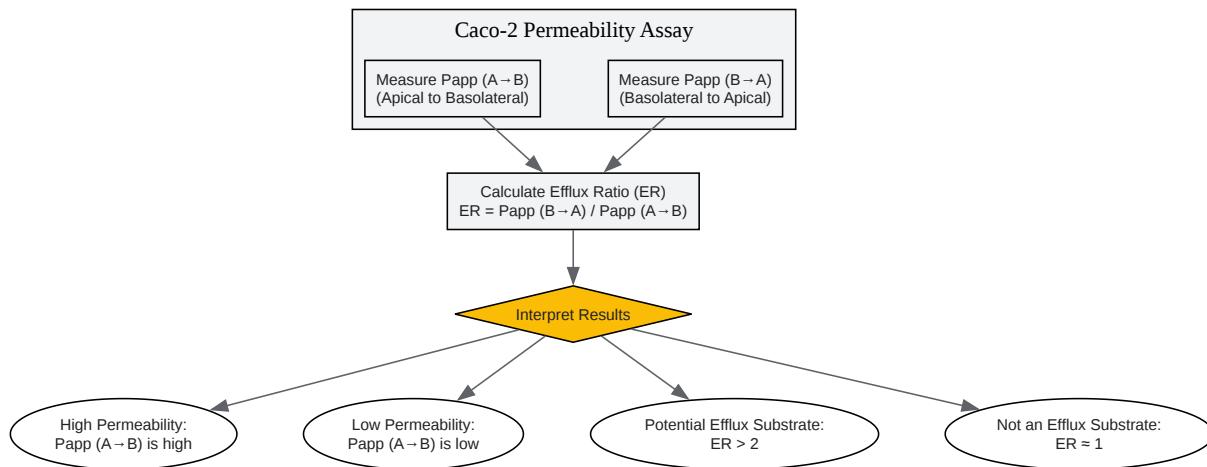
- Harvest the hERG-expressing cells and prepare a cell suspension.
- Load the cells and solutions onto the automated patch clamp system.
- The system will establish whole-cell patch clamp recordings.
- Apply a specific voltage protocol to elicit the hERG tail current.
- After establishing a stable baseline current, apply the vehicle control followed by increasing concentrations of the test compound.
- Measure the hERG tail current at each concentration.
- Calculate the percentage of inhibition of the hERG current for each concentration.
- Determine the  $IC_{50}$  value by fitting the concentration-response data to a suitable equation.

## Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **sulfoximines** in drug design.







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